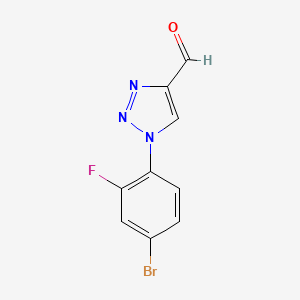

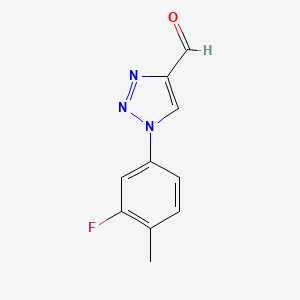

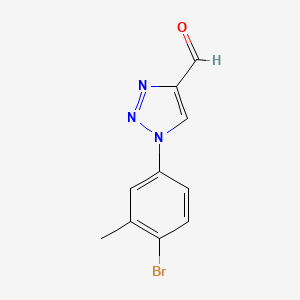

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

The compound “1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a 1,2,3-triazole ring, which is a type of heterocyclic compound. The “4-bromo-2-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-Bromo-2-fluorobiphenyl have a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) .Applications De Recherche Scientifique

α-Glycosidase Inhibition Activity

The study of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and its derivatives revealed significant α-glycosidase inhibition activity. This activity suggests potential applications in the development of treatments for diseases like diabetes, where the regulation of α-glycosidase plays a crucial role in managing blood sugar levels. The crystal structures of these compounds were reported to exhibit relatively flat arrangements, contributing to their biological activity (Gonzaga et al., 2016).

Homocysteine Detection

A new fluorescence probe based on 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC) showcased high selectivity and sensitivity towards homocysteine (Hcy) detection. This probe exhibited intramolecular charge transfer and aggregation-induced emission enhancement performances. The probe's ability to detect Hcy in living cells with high selectivity indicates its potential for researching the effects of Hcy in biological systems, highlighting its importance in diagnosing and studying diseases associated with elevated homocysteine levels (Chu et al., 2019).

Antimicrobial Applications

A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and demonstrated broad-spectrum antimicrobial activities. These compounds were characterized using various spectroscopic techniques and showed moderate to good antioxidant activities. The antimicrobial effectiveness, especially against E. coli, was supported by in silico molecular docking studies, suggesting their potential as antimicrobial agents (Bhat et al., 2016).

Tuberculosis Inhibitory Activity

N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The compounds exhibited promising activity, with some showing minimum inhibitory concentration values comparable to existing pharmaceuticals. This study emphasized the potential of triazole derivatives in tuberculosis treatment, indicating the significance of hydrogen bond acceptor subunits and the geometric configuration of these compounds for their anti-tubercular activity (Costa et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as aldose reductase .

Mode of Action

It is likely that the compound interacts with its target enzyme or receptor, leading to changes in the biochemical processes within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJGQICEMLUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467560.png)

![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467569.png)